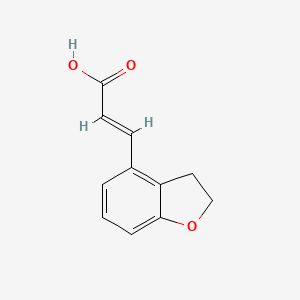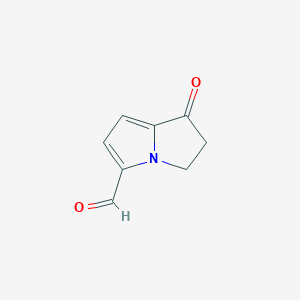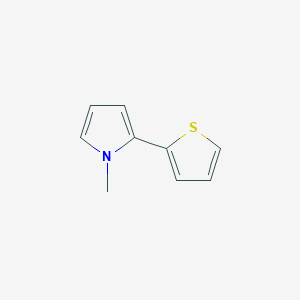
1-Methyl-2-(thiophen-2-yl)-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2-(thiophen-2-yl)-1H-pyrrole is a heterocyclic compound that features a pyrrole ring substituted with a methyl group at the nitrogen atom and a thiophene ring at the second carbon position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-(thiophen-2-yl)-1H-pyrrole typically involves the condensation of N-methylpyrrole with thiophene-2-carboxaldehyde. The reaction is often carried out under acidic conditions, using a catalyst such as p-toluenesulfonic acid. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-2-(thiophen-2-yl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene derivatives.
Substitution: Various substituted pyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methyl-2-(thiophen-2-yl)-1H-pyrrole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design and development.
Industry: Utilized in the production of conductive polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 1-Methyl-2-(thiophen-2-yl)-1H-pyrrole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-2-phenyl-1H-pyrrole: Similar structure but with a phenyl group instead of a thiophene ring.
2-(Thiophen-2-yl)-1H-pyrrole: Lacks the methyl group at the nitrogen atom.
1-Methyl-2-(furan-2-yl)-1H-pyrrole: Contains a furan ring instead of a thiophene ring.
Uniqueness
1-Methyl-2-(thiophen-2-yl)-1H-pyrrole is unique due to the presence of both a thiophene ring and a methyl-substituted pyrrole ring. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and pharmaceuticals.
Eigenschaften
CAS-Nummer |
34671-27-7 |
|---|---|
Molekularformel |
C9H9NS |
Molekulargewicht |
163.24 g/mol |
IUPAC-Name |
1-methyl-2-thiophen-2-ylpyrrole |
InChI |
InChI=1S/C9H9NS/c1-10-6-2-4-8(10)9-5-3-7-11-9/h2-7H,1H3 |
InChI-Schlüssel |
KBGNBSMIAXIERJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC=C1C2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


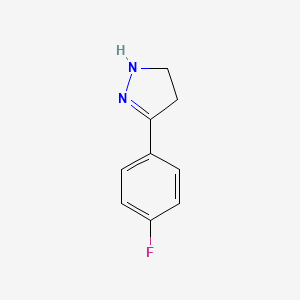
![Copper dichloro[2,2-(2-imidazolidinylidene)bis[pyridine]]-](/img/structure/B12873795.png)


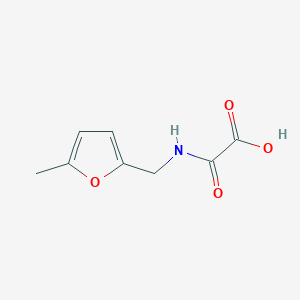
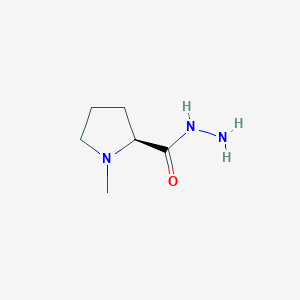

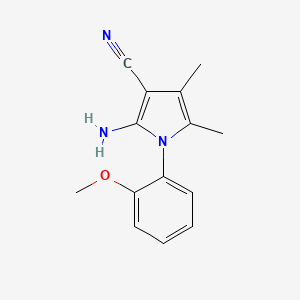
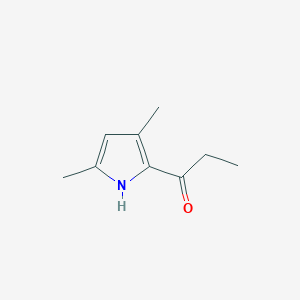
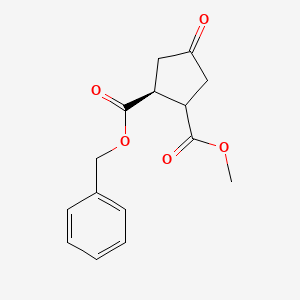
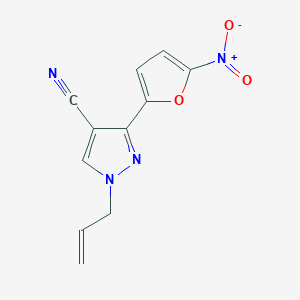
![Benzo[d]isoxazole-3,4-diamine hydrochloride](/img/structure/B12873863.png)
